Bienvenue dans la boutique en ligne BenchChem!

BMS-986094

HCV Replicon NS5B

BMS-986094 is a non-interchangeable HCV NS5B inhibitor with a unique activation pathway generating 87-fold higher active 2'-C-MeGTP than DAPN-PD1, and a well-characterized cardiotoxicity signature ideal for hiPSC-CM validation. Essential as a positive control in cardiotoxicity assays and for studying nucleotide analog pharmacology. Purchase for defined EC50 benchmarks across genotypes and S282T mutant profiling.

Molecular Formula C30H39N6O9P
Molecular Weight 658.6 g/mol
CAS No. 1234490-83-5
Cat. No. B608112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986094
CAS1234490-83-5
SynonymsINX-189;  INX-08189;  BMS-986094;  INX189;  INX08189;  BMS986094;  INX 189;  INX 08189;  BMS 986094
Molecular FormulaC30H39N6O9P
Molecular Weight658.6 g/mol
Structural Identifiers
SMILESCC(C(=O)OCC(C)(C)C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)(C)O)O)OC4=CC=CC5=CC=CC=C54
InChIInChI=1S/C30H39N6O9P/c1-17(26(38)42-15-29(2,3)4)35-46(40,45-20-13-9-11-18-10-7-8-12-19(18)20)43-14-21-23(37)30(5,39)27(44-21)36-16-32-22-24(36)33-28(31)34-25(22)41-6/h7-13,16-17,21,23,27,37,39H,14-15H2,1-6H3,(H,35,40)(H2,31,33,34)/t17-,21+,23+,27+,30+,46?/m0/s1
InChIKeyYFXGICNMLCGLHJ-RSKRLRQZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-986094 (INX-08189) for HCV NS5B Polymerase Inhibition: A Discontinued Phase 2 Nucleotide Prodrug Candidate


BMS-986094 (INX-08189), a phosphoramidate prodrug of 6-O-methyl-2′-C-methyl guanosine, is a potent and specific inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. It was developed as a once-daily, oral, pan-genotypic antiviral for the treatment of chronic HCV infection. The compound was advanced to Phase 2b clinical trials in combination with daclatasvir and/or ribavirin before its development was halted due to unexpected cardiac and renal toxicities [2].

Why BMS-986094 Cannot Be Directly Substituted by Other HCV Nucleotide Prodrugs


Despite belonging to the same class of NS5B nucleotide prodrugs, BMS-986094 exhibits a unique and divergent profile compared to agents like sofosbuvir or investigational DAPN-based prodrugs. Key differentiators include its distinct intracellular activation pathway leading to the formation of 2'-C-methyl guanosine triphosphate (2'-C-MeGTP), its specific potency across HCV genotypes, and its documented, catastrophic cardiotoxicity signature not observed with its approved class counterpart, sofosbuvir [1]. Furthermore, the metabolism of BMS-986094 in hepatocytes results in 87-fold higher levels of the active 2'-C-MeGTP metabolite compared to a next-generation 2,6-diaminopurine (DAPN) prodrug, which directly impacts both antiviral efficacy and the potential for mitochondrial off-target effects [2]. Therefore, substituting BMS-986094 with any other nucleotide analog, even for in vitro or in vivo experimental models, would yield fundamentally different results in terms of intracellular pharmacology, toxicity, and resistance profile, making it a non-interchangeable chemical probe.

Quantitative Differentiators of BMS-986094: A Comparative Evidence Guide for Research Selection


Potency and Pan-Genotypic Activity of BMS-986094 in HCV Replicon Assays

BMS-986094 demonstrates time- and genotype-dependent inhibition of HCV replication in cell culture. Against a genotype 1b replicon, the EC50 is 35 ± 8 nM at 24 hours, improving to 10 ± 6 nM after 72 hours of exposure [1]. Its potency varies across genotypes, with reported EC50 values of 12 nM for genotype 1a, 10 nM for genotype 1b, and 0.9 nM for genotype 2a after 72 hours of exposure . While direct head-to-head data against sofosbuvir in the same replicon assay are not available, this pan-genotypic profile and high potency (especially against GT2a) were foundational to its clinical development. In contrast, the approved comparator sofosbuvir exhibits a different prodrug moiety and active metabolite (2'-F-2'-C-methyluridine triphosphate) [2].

HCV Replicon NS5B Genotype EC50

Intracellular Accumulation of Active 2'-C-MeGTP Metabolite

A key quantitative differentiator for BMS-986094 is its efficiency in generating high intracellular concentrations of the active antiviral triphosphate, 2'-C-MeGTP. In primary human hepatocytes, an intracellular concentration of 2.43 ± 0.42 pmol/10⁶ cells is sufficient to achieve 90% inhibition (EC90) of HCV replication [1]. Critically, a direct comparative study demonstrated that metabolism of BMS-986094 in Huh-7 cells results in an 87-fold higher level of intracellular 2'-C-MeGTP compared to a novel 2,6-diaminopurine (DAPN) phosphoramidate prodrug (DAPN-PD1) [2]. This substantial difference in active metabolite accumulation is a key feature that may explain both its potent antiviral activity and its observed mitochondrial toxicity, which is not seen with DAPN-PD1.

Pharmacokinetics Metabolism Active Metabolite Hepatocytes Triphosphate

Cardiotoxicity Profile Differentiates BMS-986094 from Sofosbuvir in Human iPSC-Derived Cardiomyocytes

BMS-986094 exhibits a severe, chronic cardiotoxicity signature that is not observed with the approved NS5B inhibitor sofosbuvir. In human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), a 96-hour exposure to BMS-986094 resulted in a significant decrease in both contraction and relaxation velocity. Furthermore, BMS-986094 decreased the calcium transient at 96 hours [1]. In direct contrast, sofosbuvir had no significant effect on contractility or calcium transient during a 6-day exposure under the same experimental conditions [1]. This differential cardiotoxicity, which led to the clinical hold and eventual discontinuation of BMS-986094, is a critical and quantifiable difference between these two NS5B nucleotide prodrugs.

Cardiotoxicity hiPSC-CMs Safety Calcium Transient Contractility

Resistance Profile: Sensitivity to S282T Mutation in NS5B

The S282T mutation in the HCV NS5B gene is a well-known resistance-associated substitution for 2'-C-methyl nucleoside analogs. For BMS-986094, this mutation conferred an approximately 10-fold reduction in sensitivity in genotype 1b replicon assays [1]. However, a key differentiating finding is that complete inhibition of S282T mutant replicons could still be achieved with an EC90 of 344 ± 170 nM [1]. This indicates that while sensitivity is reduced, the virus is not fully resistant at clinically achievable concentrations. This resistance profile is shared with other 2'-C-methyl nucleosides, but the specific EC90 value against the S282T mutant provides a quantitative benchmark for comparing the barrier to resistance among different analogs in this class.

Resistance S282T NS5B Mutant EC90

Optimal Scientific and Industrial Applications of BMS-986094 (INX-08189)


Positive Control for In Vitro Cardiotoxicity Screening of Nucleotide Analogs

BMS-986094 serves as an ideal positive control compound for predictive cardiotoxicity assays, particularly those using human iPSC-derived cardiomyocytes (hiPSC-CMs). Its well-characterized and direct comparative cardiotoxicity profile—decreasing contraction velocity and calcium transients after 96 hours, while the approved drug sofosbuvir shows no effect [1]—makes it a critical tool for validating new screening platforms and benchmarking the cardiac safety of novel nucleotide/nucleoside analogs.

Reference Standard for High Intracellular Triphosphate Accumulation Studies

Given its ability to generate 87-fold higher intracellular levels of the active 2'-C-MeGTP metabolite compared to DAPN-PD1 [2], BMS-986094 is an excellent reference standard for investigating the relationship between prodrug structure, intracellular metabolism, and active triphosphate accumulation. It is particularly useful in assays designed to study the efficiency of different phosphoramidate prodrug moieties or to model the downstream effects of high triphosphate levels on host cell polymerases.

Potency Benchmark for HCV NS5B Replicon and Resistance Assays

BMS-986094 is a valuable benchmark compound for HCV virology research. Its defined EC50 values against multiple genotypes (GT1a: 12 nM, GT1b: 10 nM, GT2a: 0.9 nM at 72h) and its specific EC90 against the S282T resistance mutant (344 ± 170 nM) [3] provide a quantitative standard. It is well-suited for use as a comparator in experiments evaluating new NS5B inhibitors, studying genotype-specific inhibition, or assessing the fitness and drug susceptibility of resistant viral variants.

Tool for Investigating Mitochondrial Toxicity Mechanisms

The clinical failure of BMS-986094 due to cardiac and renal toxicity, despite its lack of direct mitochondrial DNA depletion in nonclinical studies [4], positions it as a key research tool for investigating non-canonical mechanisms of nucleotide analog toxicity. It can be used in advanced in vitro models (e.g., HepG2, Huh-7, hiPSC-CMs) to study off-target effects on mitochondrial RNA transcription and function [2], providing a stark contrast to safer analogs like sofosbuvir and aiding in the development of safer next-generation antiviral agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-986094

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.